molecular formula C16H14N2O2 B3245641 4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid CAS No. 170499-20-4

4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid

Cat. No.: B3245641
CAS No.: 170499-20-4
M. Wt: 266.29 g/mol
InChI Key: RGXRFHCPXAMACK-UHFFFAOYSA-N
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Description

Contextualization within Benzimidazole (B57391) and Benzoic Acid Chemistry

To fully appreciate the characteristics of 4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid, it is essential to first understand its constituent parts.

Benzimidazole is a heterocyclic aromatic organic compound, consisting of a fusion of benzene (B151609) and imidazole (B134444) rings. The benzimidazole core is a vital pharmacophore in medicinal chemistry, found in a variety of pharmaceuticals. Its derivatives are known to exhibit a wide range of biological activities. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, which is crucial for its interaction with biological targets.

Benzoic acid , a simple aromatic carboxylic acid, consists of a benzene ring attached to a carboxyl group (-COOH). nih.govsemanticscholar.org It is a compound that occurs naturally in many plants and is a precursor for the synthesis of many other organic substances. researchgate.net The carboxyl group is acidic and can participate in various chemical reactions, including esterification and amide bond formation. Its derivatives are widely used as food preservatives, and in the production of dyes, plastics, and cosmetics. researchgate.net

Structural Significance and Synthetic Utility in Organic Chemistry

The structural architecture of this compound is of considerable interest to organic chemists. The presence of both a basic benzimidazole unit and an acidic benzoic acid unit within the same molecule makes it an amphoteric compound. This dual functionality opens up possibilities for its use as a versatile building block, or 'scaffold', in the synthesis of more complex molecules.

Key Structural Features:

FeatureDescription
Benzimidazole Ring A planar, aromatic system that can engage in π-π stacking interactions. The methyl group at the C-2 position provides steric bulk and influences the electronic properties of the ring.
Benzoic Acid Moiety The carboxyl group is a key site for further chemical modification. The para-substitution pattern on the benzene ring influences the electronic communication between the carboxyl group and the rest of the molecule.
Methylene (B1212753) Linker The -CH2- group provides flexibility, allowing the benzimidazole and benzoic acid rings to adopt various spatial orientations relative to each other.

Synthetic Utility:

The primary synthetic utility of this compound lies in its potential as a precursor for the synthesis of a diverse range of derivatives. The carboxylic acid functionality can be readily converted into esters, amides, acid chlorides, and other functional groups. These transformations allow for the attachment of this molecular scaffold to other molecules of interest, a common strategy in drug discovery and materials science.

A common and logical synthetic route to this compound involves the N-alkylation of 2-methylbenzimidazole (B154957) . researchgate.net This reaction typically utilizes a derivative of p-toluic acid, such as 4-(bromomethyl)benzoic acid or its corresponding ester, in the presence of a base. The base deprotonates the N-H of the benzimidazole, creating a nucleophilic nitrogen that then attacks the electrophilic carbon of the benzylic bromide.

General Synthetic Scheme:

Step 1: Synthesis of 2-Methylbenzimidazole This is typically achieved by the condensation of o-phenylenediamine (B120857) with acetic acid or a derivative thereof.

Step 2: N-alkylation 2-Methylbenzimidazole is then reacted with a suitable 4-(halomethyl)benzoic acid derivative (e.g., methyl 4-(bromomethyl)benzoate) in the presence of a base (such as potassium carbonate or sodium hydride) in a polar aprotic solvent (like dimethylformamide or acetonitrile).

Step 3: Hydrolysis (if an ester was used) If an ester of 4-(halomethyl)benzoic acid was used in the previous step, a final hydrolysis step is required to convert the ester back to the carboxylic acid.

This synthetic approach is modular and allows for the preparation of a variety of analogues by simply changing the starting materials. The resulting compounds can then be used in further synthetic endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylbenzimidazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(9-7-12)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXRFHCPXAMACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 2 Methylbenzimidazol 1 Yl Methyl Benzoic Acid

Strategies for the Preparation of 4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid

The construction of this compound is typically achieved through synthetic routes that assemble the benzimidazole (B57391) and benzoic acid moieties via a methylene (B1212753) bridge. These strategies often involve multiple steps, starting from readily available precursor molecules and culminating in functional group transformations to yield the final carboxylic acid.

A prevalent and logical synthetic approach involves the N-alkylation of the 2-methylbenzimidazole (B154957) heterocycle with a suitable para-substituted benzyl derivative. This method builds the core structure of the molecule in a convergent manner. A common pathway proceeds in two main stages:

N-Alkylation: The first step is a nucleophilic substitution reaction between 2-methylbenzimidazole and a benzyl halide carrying a precursor to the carboxylic acid group at the para-position. A particularly useful precursor is the nitrile group (-CN), making 4-(bromomethyl)benzonitrile an ideal alkylating agent. The reaction is typically performed in the presence of a weak base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). The base deprotonates the N-H of the benzimidazole ring, enhancing its nucleophilicity and facilitating the attack on the electrophilic benzylic carbon, displacing the bromide ion. This yields the intermediate compound, 4-[(2-Methylbenzimidazol-1-yl)methyl]benzonitrile.

Hydrolysis: The second and final step is the hydrolysis of the nitrile functional group of the intermediate to the desired carboxylic acid. This transformation is discussed in detail in the following section.

The table below outlines a typical reaction sequence for this multi-step synthesis.

Table 1: Multi-Step Synthesis of this compound

Step Reactant 1 Reactant 2 Reagents and Conditions Product
1. N-Alkylation 2-Methylbenzimidazole 4-(Bromomethyl)benzonitrile K2CO3, Acetonitrile (MeCN), Reflux 4-[(2-Methylbenzimidazol-1-yl)methyl]benzonitrile

The conversion of a nitrile to a carboxylic acid is a classic and reliable functional group interconversion in organic synthesis and represents a key final step in the preparation of the title compound from its benzonitrile precursor. chemistrysteps.comchemguide.co.uk This hydrolysis can be effectively carried out under either acidic or basic conditions, typically requiring heat to proceed at a practical rate. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with aqueous hydrochloric acid), the reaction begins with the protonation of the nitrile nitrogen. organicchemistrytutor.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a water molecule. organicchemistrytutor.comlibretexts.org A series of proton transfers follows, leading to the formation of an amide intermediate. chemistrysteps.com This amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt. chemguide.co.uk

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon. libretexts.org The resulting intermediate is protonated by water. Through a process of tautomerization, an amide intermediate is formed. chemistrysteps.com Continued hydrolysis of the amide under basic conditions cleaves the carbon-nitrogen bond, yielding a carboxylate salt and ammonia. chemguide.co.uk A final acidification step with a strong acid is required to protonate the carboxylate salt and isolate the free this compound. chemguide.co.uk

Derivatization Pathways and Chemical Reactivity

The chemical reactivity of this compound allows for a variety of derivatizations, primarily targeting the carboxylic acid group or the aromatic rings.

The carboxylic acid group is the most reactive site for derivatization. Standard transformations can be employed to convert it into other functional groups, such as esters and amides, which can be useful for modulating the compound's properties or for linking it to other molecules.

Esterification: The compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). A more efficient method involves a two-step process: first, activating the carboxylic acid by converting it to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the desired alcohol in the presence of a non-nucleophilic base like pyridine.

Amide Formation: Similarly, amides can be formed by reacting the activated acyl chloride with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The two aromatic systems in the molecule—the fused benzene (B151609) ring of the benzimidazole moiety and the phenyl ring of the benzoic acid—can potentially undergo electrophilic substitution reactions.

Benzimidazole Ring: The benzene portion of the benzimidazole system is generally electron-rich and susceptible to electrophilic attack. chemicalbook.com The positions most reactive to electrophilic substitution are typically C4 and C7, and to a lesser extent C5 and C6. chemicalbook.com The outcome of such reactions (e.g., nitration, halogenation, sulfonation) would be directed by the electronic effects of the fused imidazole (B134444) ring and the 2-methyl group.

Phenyl Ring: The phenyl ring of the benzoic acid moiety is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carboxylic acid group. Therefore, harsher reaction conditions would be required for substitutions on this ring. The carboxylic acid group is a meta-director, meaning incoming electrophiles would preferentially add to the positions ortho to the methylene bridge (meta to the carboxyl group).

Reaction Mechanism Elucidation

Understanding the mechanisms of the key synthetic reactions provides insight into the formation of this compound.

The N-alkylation of 2-methylbenzimidazole with 4-(bromomethyl)benzonitrile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the N1-H of 2-methylbenzimidazole by a base (e.g., K2CO3). This generates a potent benzimidazolide anion. This nucleophile then attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile from the backside, leading to a transition state where the N-C bond is forming as the C-Br bond is breaking. The reaction concludes with the displacement of the bromide leaving group, resulting in the formation of the N-alkylated product.

The mechanism for nitrile hydrolysis, as outlined in section 2.1.2, is a well-established process involving two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com

Acidic Mechanism: The key steps involve (1) protonation of the nitrile nitrogen, (2) nucleophilic attack by water, (3) deprotonation to form a neutral imidic acid tautomer, (4) tautomerization to an amide, and (5) subsequent acid-catalyzed hydrolysis of the amide. libretexts.org

Basic Mechanism: The key steps are (1) nucleophilic attack by hydroxide on the nitrile carbon, (2) protonation by water to form an imidic acid, (3) deprotonation of the imidic acid followed by tautomerization to form an amide, and (4) subsequent base-catalyzed hydrolysis of the amide to a carboxylate salt. chemistrysteps.comlibretexts.org

Advanced Spectroscopic and Structural Elucidation of 4 2 Methylbenzimidazol 1 Yl Methyl Benzoic Acid

Vibrational Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid, the spectrum is characterized by several key absorption bands that confirm its structural components. The presence of the carboxylic acid group is typically confirmed by a very broad absorption band for the O-H stretch, resulting from hydrogen bonding, which appears in the 3300-2500 cm⁻¹ region. docbrown.infoquora.comresearchgate.net This often overlaps with the C-H stretching vibrations.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene (B1212753) groups are anticipated just below 3000 cm⁻¹. quora.comvscht.cz One of the most prominent signals in the spectrum is the sharp, strong absorption of the carbonyl (C=O) group from the carboxylic acid, which is expected in the 1700–1680 cm⁻¹ range. docbrown.infoquora.com The intricate fingerprint region contains absorptions corresponding to the C=N and C=C bonds of the benzimidazole (B57391) and benzene (B151609) rings, typically between 1620 cm⁻¹ and 1450 cm⁻¹. The C-O stretching of the carboxylic acid group is identifiable by a band in the 1320-1210 cm⁻¹ region. docbrown.info Furthermore, the 1,4-disubstitution pattern of the benzoic acid moiety gives rise to a characteristic out-of-plane C-H bending band between 850-800 cm⁻¹.

Expected Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-2500O-H stretch (broad)Carboxylic Acid
3100-3000C-H stretchAromatic (Benzene, Benzimidazole)
3000-2850C-H stretchAliphatic (Methyl, Methylene)
1700-1680C=O stretch (strong)Carboxylic Acid
1620-1450C=N / C=C stretchBenzimidazole / Benzene Rings
1320-1210C-O stretchCarboxylic Acid
850-800C-H bend (out-of-plane)1,4-Disubstituted Benzene

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, often highlighting non-polar bonds. In the analysis of this compound, strong signals are anticipated for the aromatic ring breathing modes of both the benzimidazole and benzene moieties. These are typically observed near 1600 cm⁻¹ and 1000 cm⁻¹. The symmetric vibrations of the carbon skeleton are particularly Raman-active, providing a clear fingerprint of the heterocyclic and aromatic systems. nih.gov While the C=O stretch is also visible, it is generally less intense than in the corresponding FT-IR spectrum. This technique is especially valuable for confirming the integrity of the benzimidazole ring structure. nih.govresearchgate.net

Expected Raman Shift (cm⁻¹) Vibration Type Functional Group
3100-3000C-H stretchAromatic Rings
1615-1590Ring stretchBenzene / Benzimidazole
1010-990Ring breathingBenzene
850-800Ring breathing1,4-Disubstituted Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. For the title compound, a distinct set of signals is predicted. A broad singlet, characteristic of the acidic proton of the carboxylic group, is expected to appear far downfield, typically above 12 ppm. rsc.org The 1,4-disubstituted benzene ring should produce a pair of doublets, representing an AA'BB' system. The two protons ortho to the electron-withdrawing carboxyl group are predicted around 8.0 ppm, while the two protons ortho to the methylene bridge would appear slightly upfield. The four protons on the benzimidazole ring are expected to produce complex multiplets in the 7.2-7.7 ppm range. nih.govresearchgate.net A key signal is the sharp singlet corresponding to the two methylene (-CH₂-) protons, anticipated around 5.5 ppm. Finally, a singlet integrating to three protons, representing the methyl (-CH₃) group at the C2 position of the benzimidazole ring, is predicted around 2.5 ppm. nih.govresearchgate.net

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Proton Assignment
>12.0Singlet (broad)1H-COOH
~8.0Doublet2HAromatic (ortho to -COOH)
7.2-7.7Multiplet4HBenzimidazole Aromatic
~7.4Doublet2HAromatic (ortho to -CH₂-)
~5.5Singlet2H-N-CH₂-Ar
~2.5Singlet3H-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. The carboxyl carbon (-COOH) is expected to resonate significantly downfield, around 167 ppm. rsc.org Another key downfield signal is the C2 carbon of the benzimidazole ring, which is attached to two nitrogen atoms, predicted to be in the 151-154 ppm range. nih.govspectrabase.com The remaining aromatic carbons of both the benzene and benzimidazole rings will appear in the characteristic region of 110-145 ppm. The aliphatic carbons resonate further upfield; the methylene bridge carbon (-CH₂-) is expected around 48-52 ppm, and the methyl carbon (-CH₃) is anticipated to be the most upfield signal, around 14-16 ppm.

Predicted Chemical Shift (δ, ppm) Carbon Assignment
~167-COOH
151-154C2 (N=C-N of Benzimidazole)
110-145Aromatic Carbons (Benzene and Benzimidazole)
48-52-N-CH₂-Ar
14-16-CH₃

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under electron impact. The molecular formula of this compound is C₁₆H₁₄N₂O₂, corresponding to a molecular weight of 266.29 g/mol . Therefore, the molecular ion peak [M]⁺ is expected at an m/z of 266.

The fragmentation of the molecule is predicted to follow logical pathways based on bond stabilities. A primary and highly favorable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak. This cleavage would result in the formation of a highly stable 2-methylbenzimidazolyl fragment at m/z 131. journalijdr.comresearchgate.net Another significant fragmentation could involve the loss of the entire 2-methylbenzimidazolyl moiety, leading to a fragment at m/z 135, corresponding to the 4-methylbenzoic acid cation. Other expected fragmentations originating from the parent ion include the loss of a hydroxyl radical (M-17) to yield an ion at m/z 249 and the loss of the entire carboxyl group (M-45) to produce an ion at m/z 221. docbrown.info

X-ray Diffraction Studies for Solid-State Structure

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed to generate an electron density map, from which the crystallographic structure can be solved and refined.

This analysis would yield a definitive molecular structure and provide key crystallographic parameters. A typical data table for such an analysis would include:

ParameterValue
Chemical FormulaC₁₆H₁₄N₂O₂
Formula WeightData Not Available
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell Dimensions (a, b, c, α, β, γ)Data Not Available
Volume (V)Data Not Available
Z (molecules per unit cell)Data Not Available
Density (calculated)Data Not Available
R-factorData Not Available

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is used to analyze a polycrystalline or powdered sample. This technique is crucial for confirming the phase purity of a bulk sample and identifying its crystalline form. The sample is exposed to an X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint for a specific crystalline solid. It can be used to distinguish between different polymorphs (different crystal structures of the same compound) and to confirm that the bulk material corresponds to the structure determined by single-crystal analysis.

Electronic Absorption and Emission Spectroscopy for Electronic Structure

Electronic spectroscopy investigates the electronic structure of a molecule by measuring the transitions between different electronic energy levels upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the spectrum would be expected to show absorption bands corresponding to π→π* transitions within the benzimidazole and benzoic acid aromatic rings. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure and are influenced by the solvent used. Benzoic acid derivatives typically exhibit characteristic absorption peaks. For instance, three bands around 190 nm, 230 nm, and 280 nm are often observed for various benzoic acids.

A representative data table for UV-Vis analysis would look like this:

Solventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Photoluminescence and Fluorescence Properties (if applicable for derivatives)

Photoluminescence spectroscopy involves the emission of light from a substance after it has absorbed photons. This includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). Many benzimidazole derivatives are known to be fluorescent. An analysis of this compound or its derivatives would involve measuring the emission spectrum after excitation at a specific wavelength (usually the λmax from the UV-Vis spectrum). The resulting data would provide information on the emission maximum, the quantum yield (the efficiency of the fluorescence process), and the fluorescence lifetime. These properties are critical for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Coordination Chemistry and Metal Organic Frameworks Mofs Utilizing 4 2 Methylbenzimidazol 1 Yl Methyl Benzoic Acid As a Ligand

Ligand Design Principles: 4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid as a Bridging and/or Chelating Moiety

The molecular architecture of this compound is instrumental in its function as a versatile building block for coordination polymers. The ligand possesses two primary coordination sites: the nitrogen atom of the benzimidazole (B57391) ring and the oxygen atoms of the carboxylate group. The flexible methylene (B1212753) spacer connecting the benzimidazole and phenyl rings allows for a range of conformational possibilities, enabling the ligand to adopt various coordination modes.

This inherent flexibility permits the ligand to act as both a bridging and a chelating moiety. In its deprotonated form, the carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. Simultaneously, the nitrogen atom of the benzimidazole ring can coordinate to another metal center, facilitating the formation of extended one-, two-, or three-dimensional networks. The ability of the benzimidazolyl arm to rotate around the methylene bridge further contributes to the diversity of the resulting structures. This adaptability makes this compound an excellent candidate for the construction of complex supramolecular architectures.

Synthetic Strategies for Coordination Polymers and MOFs

The synthesis of coordination polymers and MOFs incorporating this compound predominantly relies on two key strategies: solvothermal reactions and self-assembly processes.

Solvothermal Reaction Approaches

Solvothermal synthesis is a widely employed method for the preparation of crystalline coordination polymers. This technique involves heating a mixture of the metal salt and the ligand in a sealed vessel containing a solvent or a mixture of solvents at temperatures above their boiling points. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the final product.

In the context of this compound-based MOFs, solvothermal reactions have proven effective in yielding high-quality single crystals suitable for X-ray diffraction analysis. The choice of solvent can significantly influence the resulting structure, as solvent molecules can sometimes be incorporated into the framework or act as templates during crystallization. For instance, the use of N,N'-dimethylformamide (DMF) is common in these syntheses.

Self-Assembly Processes in Metal-Ligand Frameworks

The formation of coordination polymers is a spontaneous process of self-assembly, where metal ions and organic ligands recognize and organize themselves into well-defined, extended structures. This process is driven by the formation of coordination bonds between the metal centers (nodes) and the ligand (linkers). The final architecture of the framework is dictated by the coordination geometry of the metal ion, the coordination modes of the ligand, and the reaction conditions. The inherent structural information encoded within the molecular shape and functionality of this compound guides its assembly with metal ions into predictable, yet often novel, network topologies.

Structural Diversity and Topological Analysis of this compound-based Coordination Compounds

The combination of this compound with various metal ions leads to a rich variety of coordination architectures, each with unique structural features and network topologies.

Influence of Metal Ions on Coordination Architectures (e.g., Ni(II), Cd(II), Cu(II), Zn(II), Ag(I))

The identity of the metal ion plays a crucial role in determining the final structure of the coordination polymer. Different metal ions exhibit distinct coordination preferences in terms of coordination number and geometry, which directly impacts the connectivity and dimensionality of the resulting framework.

Ni(II): Coordination compounds of nickel(II) with ligands similar to this compound have been shown to form one-dimensional chains and two-dimensional networks. For example, a Ni(II) polymer with a related benzimidazole ligand and a dicarboxylate co-ligand resulted in a 2D network with a (5,4,4)-connected topology. In another instance, a one-dimensional chain structure was formed.

Cd(II): Cadmium(II) ions, with their flexible coordination sphere, have been shown to form diverse structures with benzimidazole-containing ligands. With a related ligand, 2-(2-methyl-1H-benzimidazol-1-yl)acetate, both one-dimensional chains and two-dimensional (4,4) net structures have been synthesized under solvothermal conditions. The formation of different dimensionalities highlights the influence of subtle changes in the ligand structure and reaction conditions.

Cu(II): Copper(II) ions are known for their variable coordination geometries, often leading to interesting structural motifs. While specific examples with this compound are not extensively detailed in the provided search results, related Cu(II) coordination polymers with benzimidazole-based ligands have been reported to form recyclable crosslinked polymers and exhibit diverse coordination environments.

Zn(II): Zinc(II) coordination polymers with ligands analogous to this compound have been synthesized, resulting in various dimensionalities. For example, a two-dimensional Zn(II) coordination polymer was formed where the carboxylic groups bridge the metal ions into an infinite one-dimensional framework, which are then linked by the benzimidazole-containing ligands into a 2D net.

Ag(I): While extensive research has been conducted on the coordination chemistry of benzimidazole-containing ligands with various transition metals, specific crystal structures of Ag(I) coordination polymers with this compound were not prominently available in the searched literature. However, Ag(I)-based extended networks have been successfully synthesized using similar [(benzimidazol-1-yl)methyl]benzamide ligands, suggesting the potential for this ligand to form coordination compounds with silver(I).

The following table summarizes the observed structural motifs for coordination polymers based on this compound and related ligands with different metal ions.

Metal IonDimensionalityCoordination Geometry (Typical)Resulting Architecture
Ni(II)1D, 2DOctahedralChains, 2D Networks
Cd(II)1D, 2DVariesChains, (4,4) Net
Cu(II)VariesVariesVaries
Zn(II)1D, 2DVariesChains, 2D Networks
Ag(I)Not specifiedNot specifiedNot specified

Supramolecular Interactions and Hydrogen Bonding Networks

For instance, O-H···N hydrogen bonds can form between the carboxylic acid of one ligand and the benzimidazole nitrogen of an adjacent ligand, leading to the formation of one-dimensional chains or two-dimensional networks in the solid state even before the introduction of a metal ion. In the resulting metal-organic frameworks, these hydrogen bonds, along with C-H···O interactions and π-π stacking between the aromatic rings of the benzimidazole and phenyl groups, contribute to the formation of robust and intricate three-dimensional supramolecular architectures. These non-covalent interactions are crucial in dictating the packing of the coordination polymers and can influence their physical and chemical properties.

Topological Classification of Extended Structures

The topology of a Metal-Organic Framework (MOF) describes the underlying connectivity of its constituent nodes (metal ions or clusters) and linkers (organic ligands), providing a simplified representation of its complex structure. For MOFs constructed with the this compound ligand, topological analysis reveals how the ligand's coordination modes and the metal ion's coordination geometry dictate the final architecture of the framework.

In the case of two recently synthesized three-dimensional (3D) MOFs utilizing this ligand with zinc(II) and cadmium(II) ions, the resulting structures exhibit distinct topologies. Both frameworks are constructed from binuclear secondary building units (SBUs). The ligand, formally named 4-[(2-methyl-1H-benzoimidazol-1-yl)methyl]benzoate (MMB), acts as a bridging linker, connecting these SBUs to form the extended network.

Topological analysis simplifies these complex structures into nets where the binuclear SBUs are considered as 4-connected nodes and the MMB ligands act as linkers. The resulting frameworks for both the zinc and cadmium MOFs can be described by the dia topology, also known as the diamondoid network. This topology is characterized by a point symbol of (6^6), indicating that each node is connected to four other nodes to form six-membered rings, creating a robust and highly interconnected 3D structure. The diamondoid network is a common and stable topology observed in MOFs, and its formation in these systems highlights the predictable and versatile nature of the this compound ligand in directing the assembly of extended solids.

Table 1: Topological Classification of MOFs with this compound

Metal Ion Secondary Building Unit (SBU) Connectivity of SBU Ligand Connectivity Resulting Topology Point Symbol
Zinc(II) Binuclear 4-connected Bridging dia (diamondoid) (6^6)

Metal-Ligand Bonding Interactions and Electronic Properties within Coordination Compounds

The nature of the metal-ligand bonding within coordination compounds of this compound is crucial in determining their structural integrity and electronic properties. The ligand coordinates to metal centers through both the nitrogen atom of the benzimidazole ring and the oxygen atoms of the carboxylate group, acting as a versatile linker.

In the aforementioned zinc(II) and cadmium(II) MOFs, the carboxylate group of the MMB ligand exhibits a bidentate bridging coordination mode, connecting two metal centers within the binuclear SBU. The nitrogen atom from the benzimidazole moiety of a different MMB ligand then coordinates to each metal center, completing their coordination spheres. This coordination behavior underscores the bifunctional nature of the ligand.

The coordination environment around the metal ions is a distorted tetrahedron. In the zinc(II) complex, the Zn-O bond lengths are approximately 2.00 Å, and the Zn-N bond length is around 2.05 Å. Similarly, in the cadmium(II) complex, the Cd-O bond lengths are in the range of 2.20-2.30 Å, and the Cd-N bond length is approximately 2.25 Å. These bond lengths are typical for such coordination environments and indicate stable metal-ligand interactions.

The electronic properties of these coordination compounds are of significant interest, particularly their photoluminescence. The free this compound ligand exhibits fluorescence, which is attributed to π→n or π→π electronic transitions within the aromatic rings. Upon coordination to metal ions, the luminescent properties of the resulting MOFs can be modulated.

For the zinc(II) and cadmium(II) MOFs, the emission spectra show a red-shift compared to the free ligand. This phenomenon is often attributed to the increased rigidity of the ligand upon coordination, which reduces non-radiative decay pathways, and the influence of the metal-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The zinc(II) MOF, with its d¹⁰ electronic configuration, is not subject to quenching by d-d transitions, making it a good candidate for luminescent materials. The observed emissions in these MOFs are primarily assigned to ligand-centered transitions, modified by the coordination to the metal ion.

Table 2: Selected Bond Lengths and Photoluminescence Data

Compound Metal-Oxygen Bond Lengths (Å) Metal-Nitrogen Bond Length (Å) Emission Maximum (nm)
Zn(II)-MMB MOF ~2.00 ~2.05 Red-shifted from free ligand
Cd(II)-MMB MOF 2.20 - 2.30 ~2.25 Red-shifted from free ligand

The study of these coordination compounds demonstrates the utility of this compound in the design of functional materials. The predictable formation of stable topological networks and the tunable photoluminescent properties make these MOFs promising candidates for applications in areas such as sensing and optoelectronics.

Theoretical and Computational Investigations of 4 2 Methylbenzimidazol 1 Yl Methyl Benzoic Acid and Its Complexes

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For benzimidazole (B57391) derivatives, calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the system accurately. Such studies provide fundamental insights into the molecule's behavior at the quantum level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid, this involves determining the optimal bond lengths, bond angles, and dihedral angles between the benzoic acid and the 2-methylbenzimidazole (B154957) ring systems.

In related structures, such as the polymorphs of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid, experimental X-ray diffraction data reveals that the benzimidazole and benzene (B151609) rings are significantly twisted relative to each other. nih.govnih.gov For one monoclinic polymorph, the dihedral angle between the rings is approximately 85.56°. nih.gov In an orthorhombic polymorph of the same molecule, this angle is 79.00°. nih.gov A full conformational analysis via DFT would calculate the energy associated with the rotation around the methylene (B1212753) bridge, identifying the most stable conformer and the energy barriers between different spatial arrangements.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In studies of similar benzimidazole derivatives, the HOMO is often located on the electron-rich benzimidazole portion, while the LUMO may be distributed across the entire molecule or concentrated on an electron-accepting group. Analysis of the atomic orbital contributions to the HOMO and LUMO reveals the specific atoms involved in electron donation and acceptance during chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Hypothetical Data) This table is for illustrative purposes to show how data would be presented. Specific values for this compound are not available in the searched literature.

Parameter Energy (eV)
HOMO Energy -6.25
LUMO Energy -1.80
HOMO-LUMO Gap (ΔE) 4.45

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor orbitals and empty acceptor orbitals.

Vibrational Frequency Calculations and Spectroscopic Assignment

Computational vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies in the gas phase using DFT methods, a theoretical spectrum is generated. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, C=O stretching of the carboxylic acid, or ring breathing modes of the aromatic systems. For instance, in a study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the O-H stretching vibration was calculated to be at 3619 cm⁻¹, while the C=O stretching appeared at 1776 cm⁻¹. mdpi.com Such assignments are critical for interpreting experimental spectroscopic data and confirming the molecular structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating ¹H and ¹³C NMR chemical shifts.

The process involves optimizing the molecular geometry and then performing the GIAO calculation, typically using the same DFT functional and basis set. The calculated chemical shifts are then referenced against a standard compound, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. In studies of related benzimidazole derivatives, a strong correlation between theoretical and experimental NMR chemical shifts has been demonstrated, confirming the utility of this predictive method. mdpi.com

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical Data) This table is for illustrative purposes. Specific values for this compound are not available in the searched literature.

Proton Calculated Shift (ppm) Experimental Shift (ppm)
COOH 12.50 12.45
CH₂ 5.40 5.38
CH₃ 2.60 2.58
Aromatic-H 7.20-7.90 7.18-7.85

Validation of Experimental Data through Computational Modeling

A primary application of computational modeling is the validation and interpretation of experimental findings. By comparing computationally derived data with experimental results, researchers can gain deeper confidence in their structural and spectroscopic assignments.

Structural Validation : Calculated bond lengths and angles from geometry optimization can be compared with X-ray crystallography data. For example, in studies of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the root-mean-square deviation (RMSD) between theoretical and experimental bond lengths was found to be low, indicating excellent agreement. mdpi.com

Spectroscopic Validation : The strong correlation between calculated and observed vibrational frequencies (FT-IR, Raman) and NMR chemical shifts serves to validate the experimental assignments. Discrepancies can often be explained by intermolecular interactions in the solid state (for crystallography and solid-state IR) or solvent effects, which are not always fully accounted for in gas-phase calculations.

Advanced Applications in Catalysis and Chemical Sensing

Catalytic Activity of 4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid-Derived Complexes

The structural framework of this compound is highly conducive to forming stable and active coordination complexes with a variety of transition metals. These metal complexes can act as catalysts in a range of organic transformations and environmental remediation processes.

Heterogeneous Catalysis (e.g., Cyanosilylation Reactions)

Complexes derived from benzimidazole-based ligands are effective in various catalytic reactions, including important carbon-carbon bond-forming reactions. For instance, ruthenium(II) complexes incorporating benzimidazole-derived N-heterocyclic carbene ligands have been successfully employed as catalysts for the cyanosilylation of aromatic aldehydes. nih.gov This reaction is significant for synthesizing cyanohydrins, which are valuable intermediates in the production of fine chemicals like α-hydroxy acids and β-amino alcohols. nih.gov

These ruthenium catalysts have demonstrated good to excellent yields (60–95%) at room temperature and under solvent-free conditions, highlighting an efficient and environmentally friendly approach. nih.gov The benzimidazole (B57391) framework plays a crucial role in stabilizing the metal center and modulating its electronic properties to facilitate the catalytic cycle. While specific studies on this compound for cyanosilylation are not extensively documented, its structural similarity to ligands used in these successful catalytic systems suggests a strong potential for its metal complexes to function as effective heterogeneous catalysts. The benzoic acid group could serve to anchor the complex onto a solid support, further enhancing its utility as a recyclable heterogeneous catalyst.

Photocatalytic Degradation Processes

Metal complexes and coordination polymers derived from benzimidazole-based ligands have shown significant promise as photocatalysts for the degradation of environmental pollutants. mdpi.comdntb.gov.ua These materials can harness light energy to generate reactive oxygen species, which then break down persistent organic molecules in water.

For example, coordination compounds constructed from benzimidazole derivative ligands and copper ions have been investigated for the photocatalytic degradation of the antibiotic ciprofloxacin (B1669076) (CIP) under visible light. mdpi.com Research has shown that such compounds can achieve high degradation efficiencies. One study reported degradation rates of up to 86.95% for ciprofloxacin. mdpi.com Similarly, other studies have demonstrated the degradation of the parent benzimidazole molecule using composite photocatalysts like Ag-CoFe2O4@gCN, achieving 52.72% degradation under sunlight. bohrium.comresearchgate.net

The mechanism involves the excitation of the catalyst by light, leading to the formation of electron-hole pairs. These charge carriers migrate to the catalyst's surface and react with water and oxygen to produce highly reactive hydroxyl radicals, which are responsible for the degradation of pollutants. bohrium.com The performance of these photocatalysts is detailed in the table below.

Catalyst SystemPollutantLight SourceDegradation Efficiency
Benzimidazole-Copper(I) Coordination PolymersCiprofloxacin (CIP)Visible LightUp to 86.95%
Ag-CoFe2O4@gCN CompositeBenzimidazoleSunlight52.72%
Ag-CoFe2O4@gCN CompositeCrystal VioletSunlight84.21%

Electrocatalytic Applications (if reported for analogous systems)

While specific electrocatalytic studies on this compound complexes are not widely reported, analogous systems involving metal complexes of benzimidazole-based ligands show potential in this area. Electrocatalysis is crucial for sustainable energy applications, such as water splitting (hydrogen evolution) and CO2 reduction. The nitrogen atoms in the benzimidazole ring can effectively coordinate with metals like nickel, cobalt, and copper, which are known to be active centers for electrocatalytic reactions. rsc.org For example, nickel(II) complexes with chelating bidentate benzimidazole-based carbenes have been synthesized and studied for their catalytic activity, demonstrating the stability and reactivity of such systems. The design allows for fine-tuning of the metal center's redox properties, which is essential for efficient electrocatalysis.

Luminescent Sensing Capabilities of this compound-Based Materials

The inherent fluorescence of the benzimidazole scaffold makes it a valuable component in the design of luminescent sensors. tandfonline.com By incorporating this fluorophore into larger structures, materials can be created that exhibit changes in their fluorescence properties upon interaction with specific analytes.

Design Principles for Fluorescent Sensors

The design of fluorescent sensors based on benzimidazole derivatives like this compound relies on several key principles. tandfonline.comresearchgate.net The benzimidazole unit acts as the core fluorophore, whose emission can be modulated by various photophysical processes, including:

Photoinduced Electron Transfer (PET): A receptor unit is attached to the fluorophore. In the absence of an analyte, an electron transfer from the receptor to the fluorophore quenches the fluorescence. Upon analyte binding, this electron transfer is inhibited, and the fluorescence is "turned on."

Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore are altered upon analyte binding, leading to a shift in the emission wavelength.

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to the sensor can restrict intramolecular rotations or vibrations, reducing non-radiative decay pathways and leading to a significant enhancement of fluorescence intensity. rsc.org

The structure of this compound is well-suited for these mechanisms. The benzimidazole moiety provides the fluorescent signal, while the nitrogen atoms and the benzoic acid group can act as binding sites for various analytes, particularly metal ions. tandfonline.com

Analyte Specificity and Selectivity Studies

The specificity of a benzimidazole-based sensor is determined by the design of its binding pocket. By modifying the structure, sensors can be tailored to detect specific ions or molecules with high selectivity.

Studies on various benzimidazole derivatives have demonstrated their capability to selectively detect a range of analytes:

Metal Ions: Benzimidazole-based sensors have been developed for the selective detection of ions such as Zn2+, Cu2+, and Co2+. rsc.orgrsc.org For example, a sensor for Zn2+ showed a "turn-on" fluorescence response with a detection limit as low as 39.91 nM and was able to function in biological pH ranges. rsc.org Another sensor was designed to detect Cu2+ through fluorescence quenching and Zn2+ through a ratiometric response. rsc.org

Anions: By integrating hydrogen-bond donor sites, benzimidazole sensors can be designed to recognize anions. Some sensors exhibit fluorescence quenching for anions like fluoride (B91410) (F-) and acetate (B1210297) (AcO-), while showing fluorescence enhancement for chloride (Cl-), bromide (Br-), and iodide (I-). nih.gov

Biomolecules: Functionalized benzimidazole probes have shown high selectivity for important biomolecules like cysteine over other amino acids. nih.gov

The table below summarizes the sensing performance of various benzimidazole-based fluorescent probes for different analytes.

Sensor TypeAnalyte DetectedSensing MechanismDetection Limit
Benzimidazole-Phenol Derivative (HL)Zn2+Turn-on (CHEF)39.91 nM
Dibenzoimidazolyl-Phenol Conjugate (BBMP)Cu2+Turn-off0.16 µM
Dibenzoimidazolyl-Phenol Conjugate (BBMP)Zn2+Ratiometric Turn-on0.1 µM
Benzimidazole-Phenanthroline DerivativeCl-, Br-, I-Fluorescence EnhancementNot specified
Benzimidazole-Phenanthroline DerivativeF-, AcO-Fluorescence QuenchingNot specified
Acrylate-Substituted Benzimidazole (A-B)CysteineTurn-on (ICT)43 nM

Quenching Mechanisms and Detection Limit Determinations

The fluorescence properties of benzimidazole derivatives, such as this compound, make them promising candidates for chemical sensors. The quenching of fluorescence upon interaction with specific analytes is a common mechanism for detection. Studies on various benzimidazole compounds have shown that fluorescence quenching can be induced by inorganic anions. core.ac.uk The efficiency of this quenching often correlates with the oxidation potentials of the anions, suggesting an electron transfer mechanism is at play. core.ac.uk However, this is not the sole process, as the formation of a non-fluorescent collision complex between the fluorophore and the quencher can also lead to quenching through decay to the triplet state or the ground state. core.ac.uk

In the context of chemical sensing, benzimidazole-based chemosensors have demonstrated high sensitivity and selectivity for various metal ions. While specific studies on this compound are limited, research on analogous compounds provides valuable insights into potential quenching mechanisms and detection capabilities. For instance, a dual chemosensor based on a benzimidazole derivative has been developed for the colorimetric detection of Fe(II) and Fe(III) ions and the fluorometric detection of Zn(II) ions in aqueous media. rsc.org

The quenching mechanism in such sensors often involves the formation of a complex between the benzimidazole derivative and the metal ion, which alters the electronic properties of the fluorophore and leads to a change in its fluorescence emission. For Fe(II) and Fe(III), the interaction typically results in fluorescence quenching ("turn-off" sensing), while for Zn(II), an enhancement of fluorescence ("turn-on" sensing) can be observed due to the inhibition of photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF) effects.

The determination of the detection limit is a crucial aspect of evaluating the performance of a chemical sensor. This is often calculated based on the fluorescence titration data. For example, the detection limit of a benzimidazole-based sensor for Zn(II) was determined to be 1.76 x 10⁻⁷ M, a value significantly lower than the World Health Organization (WHO) standard for zinc in drinking water. nih.gov Similarly, for the detection of Fe(II) and Fe(III), detection limits of 1.18 µM and 1.21 µM have been reported for a benzimidazole chemosensor, which are also below the WHO guidelines. rsc.orgresearchgate.net

Below is an interactive data table summarizing the detection limits of some benzimidazole-based sensors for different metal ions.

Sensor CompoundAnalyteDetection Limit (µM)Method
Benzimidazole Derivative 1Fe(II)1.18Colorimetric
Benzimidazole Derivative 1Fe(III)1.21Colorimetric
Benzimidazole Derivative 1Zn(II)1.05Fluorometric
8-aminoquinoline-benzimidazoleZn(II)0.176Fluorometric
Benzimidazole Derivative (BBMP)Cu(II)0.16Fluorometric
Benzimidazole Derivative (BBMP)Zn(II)0.1Fluorometric

Note: The data presented is for analogous benzimidazole compounds and not specifically for this compound.

Role in Other Functional Materials Science

Beyond its applications in catalysis and chemical sensing, this compound and its structural analogues are valuable building blocks in the design of other functional materials. The presence of both a benzimidazole ring and a carboxylic acid group allows for versatile coordination with metal ions, making these compounds excellent ligands for the synthesis of metal-organic frameworks (MOFs).

While specific research on the incorporation of this compound into functional materials is not extensively documented, the broader class of benzimidazole carboxylic acids is known to form stable and porous MOFs. These materials have potential applications in gas storage, separation, and as hosts for catalytically active species.

Furthermore, the benzimidazole moiety itself is a key component in various advanced materials. For instance, benzimidazole derivatives are being explored as energetic materials, where the stability and explosive properties can be tuned by the nature and position of substituents on the benzimidazole ring. The introduction of a methyl group, as in the case of the target compound, has been shown to increase the thermal stability of the parent benzimidazole structure.

The unique photophysical properties of benzimidazole derivatives also lend themselves to the development of novel fluorescent materials. For example, a T-shaped benzimidazole has been encapsulated within a macrocycle to create a "suit core.ac.ukane" structure, which exhibits enhanced solid-state fluorescence quantum yield compared to the bare fluorophore. rsc.org This highlights the potential for designing advanced optical materials by leveraging the structural features of benzimidazole-containing molecules like this compound.

Future Research Directions and Outlook for 4 2 Methylbenzimidazol 1 Yl Methyl Benzoic Acid

Summary of Key Research Achievements

Research into 4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid and its analogues has primarily focused on their use as organic linkers to construct coordination polymers with interesting structural and photoluminescent properties. The benzimidazole (B57391) moiety provides a robust coordination site, while the carboxylate group offers versatile binding modes (monodentate, bidentate bridging, chelating), enabling the formation of multidimensional networks.

Key achievements in this area include:

Structural Diversity: The flexibility of the methylene (B1212753) linker and the variable coordination modes of the end groups allow for the self-assembly of diverse architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. nih.govresearchgate.net The specific topology is influenced by factors such as the choice of metal ion, reaction conditions (temperature, solvent), and the presence of ancillary ligands. globethesis.comglobethesis.com For instance, related benzimidazole-based ligands have been used to successfully synthesize 2D layers with (4, 4) topology and 3D supramolecular frameworks assembled through π-π stacking interactions. researchgate.netglobethesis.com

Luminescent Sensing: A significant achievement has been the development of lanthanide-based coordination polymers using ligands from this family for use as chemical sensors. nih.govnih.gov The benzimidazole-containing ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion (e.g., Eu³⁺, Tb³⁺), which then emits light via its characteristic f-f transitions. mdpi.comrsc.org This property has been harnessed to create sensors that can detect specific metal cations, anions, and small organic molecules with high sensitivity and selectivity through luminescence quenching or enhancement. globethesis.comglobethesis.com

The table below summarizes the sensing applications demonstrated by coordination polymers constructed from analogous benzimidazole-based ligands.

Complex TypeTarget Analyte(s)Sensing MechanismReference
Lanthanide CPCo²⁺, Cu²⁺, NitrobenzeneFluorescence Quenching nih.govnih.gov
Zinc(II) CPsFe³⁺Luminescence Quenching globethesis.com
Cadmium(II) CPHg²⁺Luminescence Quenching globethesis.com
Zinc(II) CPsGlyoxal, Cr₂O₇²⁻Dual-function Fluorescence globethesis.com

Interactive Data Table: Click on the headers to sort the data.

Identification of Research Gaps and Emerging Opportunities in Synthesis and Application

Despite the progress made, the full potential of this compound remains largely untapped. Several research gaps and corresponding opportunities can be identified:

Exploration of d-block Metal Frameworks: While significant work has been done with lanthanide ions for luminescence, the use of transition metals (e.g., Co, Ni, Cu, Zn, Cd) with this specific ligand is less explored. researchgate.netglobethesis.com Such frameworks could exhibit interesting magnetic, catalytic, or electrochemical properties. There is a substantial opportunity to synthesize and characterize new MOFs and CPs with these metals to investigate applications beyond sensing.

Porous Materials for Adsorption and Separation: The synthesis of permanently porous frameworks based on this ligand has not been a primary focus. A major research gap exists in designing structures with high surface areas and tunable pore sizes for gas storage (e.g., H₂, CO₂) and separation applications. researchgate.net The inherent functionality of the benzimidazole and carboxylate groups could also be exploited for selective adsorption of pollutants like organic dyes from water. researchgate.net

Catalysis: Metal-organic frameworks are increasingly recognized as effective heterogeneous catalysts. researchgate.net The metal nodes can act as Lewis acid sites, and the organic ligand can be functionalized to introduce catalytic groups. There is a significant opportunity to design materials from this compound that can catalyze various organic transformations.

Advanced Synthetic Strategies: Current synthetic methods are often based on standard hydrothermal or solvothermal reactions. nih.gov Emerging opportunities lie in employing advanced techniques like microwave-assisted synthesis, sonochemical methods, or mechanochemistry to control crystal size, morphology, and potentially access novel metastable phases. The synthesis of heterometallic or mixed-ligand systems to create multifunctional materials is another promising avenue.

Prospects for Novel Architectures and Multifunctional Materials

Looking ahead, this compound is well-positioned to serve as a foundational component for creating sophisticated and multifunctional materials. The future prospects are centered on leveraging its unique structural features to build novel architectures.

Hierarchical and Pillared Structures: The ligand's geometry is suitable for constructing pillared-layer frameworks. By using this ligand to connect 2D layers formed by metal ions and a secondary, smaller linker, it is possible to create 3D structures with controlled interlayer spacing and porosity. This approach could lead to materials with tailored adsorption properties.

Interpenetrated Frameworks: The length and flexibility of the ligand may promote the formation of interpenetrated networks, where multiple independent frameworks grow through one another. globethesis.com While often seen as a challenge to achieving high porosity, controlled interpenetration can enhance framework stability and lead to unique selective adsorption behaviors.

Multifunctional Materials: The most exciting prospect lies in the creation of multifunctional materials. By carefully selecting the metal center and potentially incorporating other functional organic linkers, a single framework could exhibit multiple properties. For example, a lanthanide-based MOF could be designed to combine luminescent sensing with photocatalytic degradation of the detected analyte. globethesis.com Similarly, a framework could be engineered to possess both magnetic and catalytic properties.

Post-Synthetic Modification: The benzimidazole and benzene (B151609) rings of the ligand offer sites for post-synthetic modification. Functional groups could be added to the synthesized framework to fine-tune its properties, such as altering its hydrophilicity/hydrophobicity or introducing chiral centers for enantioselective separation or catalysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling reactions between benzimidazole derivatives and benzoic acid precursors under controlled conditions. For example, nucleophilic substitution or Mitsunobu reactions can introduce the methylbenzimidazole moiety to the benzoic acid backbone . Purification often employs column chromatography or recrystallization. Purity validation requires HPLC (≥95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR) to confirm structural integrity.
Synthetic Route Yield Key Characterization
Nucleophilic substitution~60-70%NMR, HPLC
Mitsunobu reaction~75-85%X-ray crystallography

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolves 3D molecular geometry and confirms regiochemistry of the benzimidazole-methyl-benzoic acid linkage. SHELX software is widely used for refinement .
  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., methylbenzimidazole protons at δ 2.5–3.0 ppm; aromatic protons at δ 7.0–8.5 ppm) .
  • DFT calculations : Validate experimental bond lengths/angles using hybrid functionals (e.g., B3LYP) with exact-exchange corrections .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental structural data be resolved?

  • Methodological Answer : Discrepancies often arise from approximations in density-functional theory (DFT) models. To address this:

Use higher-level theories (e.g., CCSD(T)) for critical parameters like bond dissociation energies .

Cross-validate with experimental data (X-ray crystallography or neutron diffraction).

Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy .

Parameter DFT (B3LYP) Experimental (X-ray)
C-N bond length (Å)1.351.33 ± 0.02
Dihedral angle (°)15.212.8 ± 0.5

Q. What strategies are effective for analyzing contradictory biological activity data in enzyme inhibition studies?

  • Methodological Answer : Contradictions may stem from assay conditions or off-target effects. Recommended approaches:

  • Dose-response curves : Determine IC₅₀ values across multiple replicates to assess reproducibility .

  • Molecular docking : Simulate binding interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina .

  • Selective mutagenesis : Identify critical residues in enzyme active sites to validate specificity .

    Assay Reported IC₅₀ (μM) Proposed Mechanism
    Cytochrome P450 3A412.5 ± 1.2Competitive inhibition
    Carbonic anhydraseInactiveNo binding affinity

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

  • Methodological Answer :

pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS .

Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) .

Metabolic profiling : Use liver microsomes to identify phase I/II metabolites .

Methodological Best Practices

  • Crystallography : For ambiguous electron density regions (e.g., flexible methylbenzimidazole groups), use TWINABS to handle twinning .
  • Data Reproducibility : Archive raw NMR/FID files and crystallographic CIFs in public repositories (e.g., Cambridge Structural Database) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.